molecular formula C21H18O4 B6411607 2-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261911-85-6

2-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6411607
CAS RN: 1261911-85-6
M. Wt: 334.4 g/mol
InChI Key: NWCWXHDRXZWHLT-UHFFFAOYSA-N
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Description

2-(2-Benzyloxyphenyl)-5-methoxybenzoic acid (2-BMPBA) is a compound of interest in the scientific community due to its potential applications in a variety of fields. It is an aromatic compound with a molecular weight of 252.33 g/mol and is soluble in water. 2-BMPBA is a common chemical used in laboratory experiments and research and is known for its wide range of biochemical and physiological effects.

Scientific Research Applications

2-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic syntheses, as a catalyst for photochemical reactions, and as a chromogenic reagent for the detection of amino acids. It has also been used in the synthesis of novel compounds such as 2-[2-(2-benzyloxyphenyl)-5-methoxybenzylidene]hydrazinecarbothioamides, which have potential applications in the treatment of cancer. Additionally, 2-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of aryl-substituted imidazoles, which have potential applications in the treatment of diabetes and obesity.

Mechanism of Action

2-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% has a wide range of biochemical and physiological effects. It has been found to act as an antioxidant, protecting cells from oxidative damage. It has also been found to have anti-inflammatory and anti-bacterial properties, and to inhibit the growth of certain types of cancer cells. Additionally, 2-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% has been found to have anti-diabetic and anti-obesity effects.
Biochemical and Physiological Effects
2-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% has a wide range of biochemical and physiological effects. It has been found to act as an antioxidant, protecting cells from oxidative damage. It has also been found to have anti-inflammatory and anti-bacterial properties, and to inhibit the growth of certain types of cancer cells. Additionally, 2-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% has been found to have anti-diabetic and anti-obesity effects.

Advantages and Limitations for Lab Experiments

2-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% is a useful reagent for laboratory experiments and research due to its wide range of biochemical and physiological effects. It is relatively easy to synthesize and is relatively inexpensive, making it an attractive option for researchers. However, it is important to note that 2-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% is a highly reactive compound and should be handled with care. Additionally, it should not be used in experiments involving human subjects.

Future Directions

The potential applications of 2-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% in scientific research are vast, and there are many future directions for research with this compound. Some potential future directions include the development of new compounds based on the structure of 2-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95%, the investigation of its effects on other diseases, and the development of new methods for synthesizing 2-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95%. Additionally, further research could be conducted to investigate the effects of 2-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% on other biochemical and physiological processes.

Synthesis Methods

2-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-hydroxybenzaldehyde with 2-benzyloxyphenylboronic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(2-benzyloxyphenyl)-5-hydroxybenzoic acid. The second step involves the oxidation of the 5-hydroxybenzoic acid with a reagent such as pyridinium chlorochromate to form 2-(2-benzyloxyphenyl)-5-methoxybenzoic acid.

properties

IUPAC Name

5-methoxy-2-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-24-16-11-12-17(19(13-16)21(22)23)18-9-5-6-10-20(18)25-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCWXHDRXZWHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692199
Record name 2'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261911-85-6
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4-methoxy-2′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261911-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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